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For Immediate Release

PRINCETON, NJ – December 8, 2025 – Bristol Myers Squibb today released a comprehensive

comparison guide detailing the cross-reactivity profile of BMS-986365, a first-in-class, orally

bioavailable dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] This

guide provides researchers, scientists, and drug development professionals with a thorough

analysis of BMS-986365's selectivity, supported by quantitative data and detailed experimental

methodologies.

BMS-986365 is a heterobifunctional molecule designed to both degrade and competitively

inhibit the androgen receptor, a key driver in prostate cancer.[1][3] Its mechanism involves

binding to the AR ligand-binding domain and concurrently recruiting the cereblon (CRBN) E3

ligase to induce AR degradation.[1][3] This dual action aims to overcome resistance to current

androgen receptor pathway inhibitors (ARPIs).[1] Given its targeted nature, understanding its

specificity is paramount for predicting potential off-target effects and ensuring a favorable

safety profile.

Executive Summary of Cross-Reactivity Data
BMS-986365 demonstrates a high degree of selectivity for the androgen receptor. To assess its

specificity, a comprehensive global proteomics study was conducted in LNCaP prostate cancer

cells. The results reveal that at a concentration of 1 µM for 6 hours, BMS-986365 selectively

degrades the androgen receptor with minimal impact on other cellular proteins.
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Comparison with Enzalutamide
Enzalutamide, a current standard-of-care AR antagonist, is a relevant comparator for assessing

the activity of BMS-986365. Preclinical data indicate that BMS-986365 exhibits significantly

more potent AR inhibitory activity and anti-tumor effects compared to enzalutamide.[3] While

direct comparative cross-reactivity data is not available in the public domain, the high selectivity

of BMS-986365 for AR degradation suggests a distinct and more targeted mechanism of

action.

Quantitative Analysis of Receptor Selectivity
The following table summarizes the key selectivity data for BMS-986365 based on the global

proteomics analysis.

Protein
Change in Abundance vs.
Control (at 1 µM)

Primary Function

Androgen Receptor Significant Degradation Steroid Hormone Receptor

Other Proteins
No significant changes

observed
Various Cellular Functions

Note: The global proteomics data provides a broad overview of protein expression changes.

Specific quantitative binding affinities (e.g., Ki or IC50 values) for a wide panel of receptors,

kinases, and enzymes are not yet publicly available in peer-reviewed literature. The primary

evidence for BMS-986365's selectivity comes from this proteomics approach, which directly

measures the downstream effect of degradation.

Experimental Protocols
Global Proteomics for Selectivity Profiling
The selectivity of BMS-986365 was determined using a global proteomics approach to identify

changes in protein abundance following treatment.

1. Cell Culture and Treatment:
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LNCaP cells, a human prostate adenocarcinoma cell line, were cultured under standard

conditions.

Cells were treated with either vehicle control (DMSO) or 1 µM BMS-986365 for 6 hours.

2. Protein Extraction and Digestion:

Following treatment, cells were harvested, and total protein was extracted.

Proteins were quantified, denatured, reduced, and alkylated.

The protein mixture was then digested into peptides using trypsin.

3. Tandem Mass Tag (TMT) Labeling and Fractionation:

Peptides from each treatment group were labeled with distinct isobaric tandem mass tags

(TMT).

The labeled peptide samples were combined and subjected to high-pH reversed-phase liquid

chromatography for fractionation.

4. LC-MS/MS Analysis:

Each fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-

MS/MS) on a high-resolution mass spectrometer.

5. Data Analysis:

The resulting spectra were searched against a human protein database to identify and

quantify proteins.

The relative abundance of each protein in the BMS-986365-treated sample was compared to

the vehicle control to determine changes in protein levels.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BMS-986365 and the

experimental workflow for assessing its selectivity.
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Caption: Mechanism of action of BMS-986365.
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Caption: Global proteomics workflow for selectivity profiling.

This guide underscores the highly selective nature of BMS-986365 for the androgen receptor.

The provided data and methodologies offer a transparent and objective comparison for

researchers in the field of oncology and drug development. Bristol Myers Squibb is committed
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to advancing the science of targeted protein degradation and providing innovative therapies for

patients with cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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